molecular formula C10H12F2N4 B3080285 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile CAS No. 1082745-53-6

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile

Cat. No. B3080285
CAS RN: 1082745-53-6
M. Wt: 226.23 g/mol
InChI Key: PSYAZOGUWFIFLN-UHFFFAOYSA-N
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Description

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DFH-055" and is a pyrazole-based inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is an enzyme that plays a crucial role in the activation of T cells and is a potential target for the treatment of autoimmune diseases, cancer, and other disorders.

Scientific Research Applications

Facile Synthesis Techniques

A study by Poonam and Singh (2019) presented a novel, efficient method for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst, showing an 86–96% yield. This method underscores the compound's role in facilitating the development of new chemical entities through environmentally friendly synthesis processes (Poonam & Singh, 2019).

Formation of New Compounds

The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols led to the formation of new hexahydropyrazolo[1,5-a]quinazolines, as described by Dotsenko et al. (2018), demonstrating the compound's versatility in generating new molecular structures with potential biological and chemical applications (Dotsenko et al., 2018).

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile highlighted the importance of studying the structural aspects of such compounds, offering insights into their interaction mechanisms and stability, which are crucial for designing targeted chemical reactions and understanding molecular interactions (Fathima et al., 2014).

Antiviral Activity

A study by Rashad et al. (2009) utilized 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives to prepare novel compounds with promising antiviral activity against herpes simplex virus type-1 (HSV-1), indicating the compound's potential in contributing to the development of new antiviral agents (Rashad et al., 2009).

Enhancement of Spectral Properties

A 2022 study explored the electronic and spectral properties of a fluoropyrazolecarbonitrile derivative, finding that its adsorption with fullerene molecules enhanced Raman activity. This research provides valuable insights into the physical and chemical properties of the compound, suggesting potential applications in materials science and nanotechnology (2022).

properties

IUPAC Name

5-amino-1-(4,4-difluorocyclohexyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N4/c11-10(12)3-1-8(2-4-10)16-9(14)7(5-13)6-15-16/h6,8H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYAZOGUWFIFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=C(C=N2)C#N)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183393
Record name 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile

CAS RN

1082745-53-6
Record name 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082745-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-(4,4-difluorocyclohexyl)hydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.5 (m, 1H), 3.90 (m, 1H), 2.40-1.00 (m, 8H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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